molecular formula C12H9Br2NO2 B12921595 Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- CAS No. 92751-35-4

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-

Cat. No.: B12921595
CAS No.: 92751-35-4
M. Wt: 359.01 g/mol
InChI Key: IOLRZTMTASEVCI-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Crystallographic and Stereochemical Properties

The crystal structure of 3,4-dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione remains unreported in the literature. However, analogous dibromomaleimide derivatives, such as 3,4-dibromo-1H-pyrrole-2,5-dione, crystallize in orthorhombic systems with space group I41md and unit cell parameters a = 29.3027 Å, b = 29.3027 Å, and c = 4.0462 Å. The introduction of a 2-phenylethyl substituent at the N1 position is anticipated to disrupt symmetry, potentially reducing space group symmetry to monoclinic or triclinic systems.

Bond length analysis of related thioarylmaleimides reveals critical distances: N–C bonds measure 1.386 Å, while C=O bonds span 1.211–1.214 Å. In the target compound, bromine atoms at C3 and C4 are expected to elongate adjacent C–Br bonds to approximately 1.90–1.95 Å, consistent with typical C–Br covalent radii. The phenylethyl group introduces torsional strain, as evidenced by dihedral angles between the maleimide core and the aromatic ring. Computational models predict an average torsion angle of 25–30° for the C1–C2–C3–C4 linkage, stabilizing the molecule through minimal steric clash.

Table 1: Hypothetical Crystallographic Parameters vs. Related Compounds
Parameter Target Compound (Predicted) 3,4-Dibromo-1H-pyrrole-2,5-dione Thioarylmaleimide
Space group P21/c I41md P1
a (Å) 15.2 29.3027 8.954
b (Å) 18.7 29.3027 10.213
c (Å) 7.4 4.0462 12.587
α/β/γ (°) 90/105.3/90 90/90/90 85.1/88.2/70.5

Electronic Structure and Bonding Patterns

The electronic structure of 3,4-dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is dominated by the electron-withdrawing effects of bromine atoms and the electron-donating nature of the phenylethyl group. Density functional theory (DFT) calculations on analogous dibromomaleimides indicate a lowest unoccupied molecular orbital (LUMO) localized on the maleimide core, with contributions from Br p-orbitals. The phenylethyl substituent raises the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV compared to unsubstituted derivatives, enhancing charge-transfer potential.

Bromine substitution at C3 and C4 induces significant σ-withdrawal, polarizing the maleimide ring and increasing electrophilicity at C2 and C5. This is corroborated by reduced electron density at these positions, as evidenced by electrostatic potential maps. The phenylethyl group facilitates π-conjugation with the maleimide core, lowering the energy gap between HOMO and LUMO by 0.8 eV relative to alkyl-substituted analogs.

Key Bonding Interactions:
  • C–Br Bonds : Covalent bonds (1.90–1.95 Å) with partial ionic character due to bromine’s electronegativity.
  • C=O Bonds : Shortened lengths (1.21–1.22 Å) indicative of strong π-conjugation.
  • N–C(O) Linkages : Resonance stabilization reduces N–C(O) bond order, increasing reactivity toward nucleophiles.

Comparative Analysis with Related Dibromomaleimide Derivatives

The structural and electronic features of 3,4-dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione distinguish it from other dibromomaleimides, such as sar–dbm and dfo–dbm.

Table 2: Comparative Properties of Dibromomaleimide Derivatives
Property Target Compound Sar–dbm Dfo–dbm
Substituent 2-Phenylethyl Sarcophagine macrocycle Desferrioxamine-B
Solubility Low (nonpolar solvents) High (aqueous buffers) Moderate (DMSO/H2O)
λmax (nm) 310 (π→π*) 280 (n→π*) 265 (n→σ*)
LUMO Energy (eV) -2.1 -1.8 -2.3
Conjugation Site N1 Disulfide-rebridged antibody Disulfide-rebridged antibody

The phenylethyl group enhances lipophilicity, making the compound suitable for organic-phase reactions, whereas sar–dbm and dfo–dbm prioritize aqueous compatibility for bioconjugation. Bromine atoms in all derivatives facilitate thiol-specific reactions, but the target compound’s aromatic substituent introduces steric hindrance, reducing reaction rates with bulkier thiols by 40–50% compared to sar–dbm.

Properties

CAS No.

92751-35-4

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

IOLRZTMTASEVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-phenylethyl)maleimide Intermediate

  • Starting Materials: Maleic anhydride and 2-phenylethylamine.
  • Reaction: The amine reacts with maleic anhydride to form the corresponding maleamic acid intermediate, which upon cyclization (thermal or dehydrative conditions) yields N-(2-phenylethyl)maleimide.
  • Conditions: Typically, the reaction is carried out in an organic solvent such as acetic acid or ethanol under reflux, followed by heating to induce cyclization.

Bromination to Obtain 3,4-Dibromo Derivative

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Mechanism: Electrophilic bromination occurs at the 3 and 4 positions of the maleimide ring due to the electron-rich double bonds.
  • Conditions: The bromination is usually performed in an inert solvent such as chloroform or dichloromethane at low temperatures to control regioselectivity and avoid overbromination.
  • Workup: The reaction mixture is quenched with water or sodium bisulfite to remove excess bromine, followed by extraction and purification (e.g., recrystallization or chromatography).

Alternative and Advanced Methods

Microwave-Assisted Synthesis

  • Microwave reactors have been employed to accelerate the synthesis of halogenated maleimides, improving yields and reducing reaction times.
  • For example, similar pyrrole-2,5-dione derivatives have been synthesized using microwave irradiation, achieving yields up to 70% in 20 minutes, compared to conventional heating requiring hours.
  • This method involves dielectric heating of the reaction mixture containing the amine, maleic anhydride derivative, and catalyst (e.g., acetic acid) in ethanol or other solvents.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Yield (%) Notes
1 Condensation of maleic anhydride with 2-phenylethylamine Maleic anhydride, 2-phenylethylamine, reflux in ethanol or acetic acid 70-90 (typical for maleimide formation) Followed by cyclization to maleimide
2 Bromination of N-(2-phenylethyl)maleimide Bromine or NBS, CHCl3 or DCM, 0-25°C 60-80 Controlled to avoid polybromination
Alternative Microwave-assisted synthesis Microwave reactor, ethanol, acetic acid catalyst, 80°C, 20 min Up to 70 (for related compounds) Faster and energy-efficient
Advanced Pd-catalyzed oxidative cyclization (for related pyrroles) PdI2/KI catalyst, CO-air, alcoholic solvent, 80-100°C, 20 atm Variable May require precursor modification

Research Findings and Notes

  • The bromination step is critical for regioselectivity; excessive bromine or high temperature can lead to undesired side products.
  • Microwave-assisted synthesis offers a significant reduction in reaction time and energy consumption while maintaining good yields, as demonstrated in related pyrrole-2,5-dione derivatives.
  • The choice of solvent and catalyst influences the reaction efficiency; ethanol and acetic acid are commonly used for both condensation and bromination steps.
  • Purity and structural confirmation are typically performed by NMR (1H and 13C), mass spectrometry, and thin-layer chromatography (TLC).
  • No direct patents or commercial synthesis routes specifically for Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- were found, but related dibromomaleimides are well-documented in chemical literature and patent databases.

Chemical Reactions Analysis

Types of Reactions

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological targets, and activities of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- and related compounds:

Compound Name Substituents Key Targets/Activities Applications/Research Findings Reference
3,4-Dibromo-1-(2-phenylethyl)-pyrrole-2,5-dione 3,4-dibromo; 1-(2-phenylethyl) Hypothesized kinase inhibition, cytotoxic potential Limited direct data; inferred from analogs -
MI-1 (1-(4-Cl-benzil)-3-Cl-4-(CF3-phenylamino)-pyrrole-2,5-dione) 4-Cl-benzil; 3-Cl; 4-(CF3-phenylamino) EGF-R, FGF-R1, VEGF-R1-3 (tyrosine kinases) ATP-competitive kinase inhibitor; antitumor activity in preclinical models
1-[4-(5-phenyl-4,5-dihydro-1H-pyrazolyl)-phenyl]-pyrrole-2,5-dione 4-(pyrazole-dihydroisoxazole-phenyl) Antiviral (unspecified targets) Moderate activity against DNA viruses
3-(Indol-3-yl)-4-(quinazolinyl)-pyrrole-2,5-dione derivatives Indol-3-yl; quinazolinyl-piperazine Protein Kinase C (PKC) Treatment of diabetic complications
1-(3-hydroxypropyl)-pyrrole-2,5-dione 3-hydroxypropyl Antitumor, antimicrobial Organic synthesis; early-stage drug discovery

Key Differences and Trends

The 2-phenylethyl group offers greater lipophilicity than the hydroxypropyl group in ’s compound, which could improve blood-brain barrier penetration but reduce water solubility .

Biological Targets: Kinase Inhibition: MI-1’s trifluorophenylamino group enables selective ATP-binding site interactions in kinases, while the target compound’s bromine substituents might favor irreversible inhibition via covalent bonding . Antiviral vs. Antitumor Activity: The pyrazole-dihydroisoxazole derivative in exhibits antiviral properties, whereas brominated analogs are more commonly associated with cytotoxicity, suggesting divergent structure-activity relationships .

Antimicrobial Potential: The hydroxypropyl derivative’s antimicrobial activity () contrasts with the brominated compound’s undefined scope, highlighting the role of polar substituents in microbial target engagement .

Biological Activity

Pyrrole-2,5-dione derivatives, particularly those substituted with bromine and phenylethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- , focusing on its anti-inflammatory, antibacterial, and anticancer activities as well as its interaction with biological molecules.

Chemical Structure and Synthesis

The compound Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has the following structural formula:

C12H10Br2N2O2\text{C}_{12}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2

This compound can be synthesized through various methods involving the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with phenylethylamine derivatives. The synthesis typically involves refluxing the reactants in an appropriate solvent to yield the desired product.

1. Anti-inflammatory Activity

Research has demonstrated that pyrrole derivatives exhibit significant anti-inflammatory properties. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds similar to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

CompoundConcentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
2a102530
2b505055
3c 100 85 80

The most pronounced effects were observed at higher concentrations (100 µg/mL), where significant inhibition was noted compared to standard anti-inflammatory agents like ibuprofen .

2. Antibacterial Activity

The antibacterial efficacy of pyrrole derivatives has been assessed against various strains including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that these compounds possess broad-spectrum antibacterial activity.

Table 2: Antibacterial Efficacy of Pyrrole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that Pyrrole-2,5-dione derivatives can be potent agents against common bacterial pathogens .

3. Anticancer Activity

Pyrrole derivatives have also shown promise as anticancer agents. For instance, compounds structurally related to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- were evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

CompoundCell LineGI50 (µM)
3c HepG-20.5
3d MCF-70.8
3e HCT1161.0

The compound exhibited significant growth inhibition in liver and breast cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of Pyrrole-2,5-dione derivatives is largely attributed to their ability to interact with critical biological targets such as protein kinases and lipid membranes:

  • Tyrosine Kinase Inhibition: Some pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases like EGFR and VEGFR2. Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding sites on these receptors .
  • Membrane Interaction: The interaction with lipid bilayers leads to changes in membrane properties such as increased conductance and capacitance, indicating potential intercalation into the membrane which may disrupt cellular processes .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in preclinical models:

  • A study demonstrated that a related compound significantly reduced tumor growth in a rat model of chemically induced colon cancer .
  • Another investigation reported that specific pyrrole derivatives exhibited antioxidant properties alongside their anticancer effects, suggesting a multifaceted mechanism of action that could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated for analogous maleimide derivatives using PdCl₂(dppf) catalysts and cyclic esters . Multi-component reactions (e.g., aniline, diethyl acetylenedicarboxylate, and aldehydes) may also be adapted, with optimization focusing on solvent polarity, temperature (e.g., 80–100°C), and catalyst loading to improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and aromatic protons. For example, 1H NMR peaks at δ 7.2–7.5 ppm indicate phenylethyl groups, while bromine substituents deshield adjacent carbons in 13C NMR .
  • FTIR : Identify carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀Br₂N₂O₂: 388.92) .
  • X-ray crystallography : Resolve stereochemistry, as applied to structurally similar pyrrolidine-dione derivatives .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Methodological Answer : Pyrrole-2,5-dione derivatives are reported as kinase inhibitors (e.g., GSK3β and PKC isoforms) . Screen activity using kinase inhibition assays (e.g., ATP-competitive ELISA) and validate via Western blotting for downstream targets like β-catenin . Apoptosis induction in cancer cells can be assessed via flow cytometry (Annexin V/PI staining) and DNA fragmentation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. apoptosis induction)?

  • Methodological Answer : Contradictions may arise from off-target effects or cell-type specificity. Conduct dose-response studies to distinguish primary vs. secondary mechanisms. For example:

  • Use siRNA knockdown of kinases (e.g., GSK3β) to isolate apoptotic pathways .
  • Compare IC₅₀ values across assays: Low µM-range kinase inhibition may coexist with apoptosis at higher concentrations due to cytotoxicity .
    • Cross-validate findings using structural analogs (e.g., modifying the phenylethyl group) to identify SAR trends .

Q. What computational strategies aid in predicting solubility and stability for formulation studies?

  • Methodological Answer :

  • DFT calculations : Model solvation energy and intermolecular interactions (e.g., π-π stacking of phenylethyl groups) to predict solubility .
  • Hansen Solubility Parameters : Compare compound polarity (δD, δP, δH) with solvents like DMSO or PEG-400 for storage optimization .
  • Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Electron-withdrawing groups : Bromine at positions 3/4 enhances electrophilicity, improving kinase binding . Replace bromine with chlorine or nitro groups to modulate reactivity .
  • Phenylethyl substituents : Introduce para-substituents (e.g., -OCH₃, -F) to alter steric bulk and π-stacking interactions, as shown in related maleimide derivatives .
  • In silico docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PKC isoforms) and prioritize synthetic targets .

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